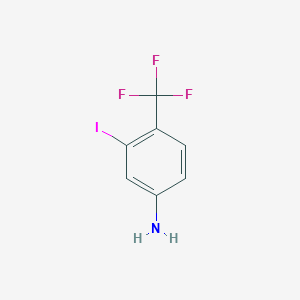![molecular formula C10H15ClO4S B2591567 Methyl 6-(chlorosulfonyl)spiro[2.5]octane-1-carboxylate CAS No. 2155855-49-3](/img/structure/B2591567.png)
Methyl 6-(chlorosulfonyl)spiro[2.5]octane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 6-(chlorosulfonyl)spiro[2.5]octane-1-carboxylate is a useful research compound. Its molecular formula is C10H15ClO4S and its molecular weight is 266.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Stereochemistry
The synthesis of 1-oxa-6-heteraspiro[2.5]octanes, including structural analysis through NMR studies and X-ray diffraction, marks a significant contribution to organic chemistry. These compounds' unique spirocyclic structures offer insights into novel synthetic routes and stereochemical configurations, enhancing our understanding of complex molecular architectures (Satyamurthy et al., 1984).
Medicinal Chemistry and Pharmacology
In medicinal chemistry, spirocyclic compounds have been synthesized and evaluated for their anticonvulsant activities. For example, spiro[4.5] and spiro[4.6] carboxylic acids, cyclic analogues of valproic acid, were synthesized and assessed for their efficacy in seizure models, highlighting the importance of the carboxylic acid group in bioactive compounds (Scott et al., 1985).
Organic Synthesis Techniques
The development of novel organic synthesis techniques using spirocyclic compounds as intermediates or targets has been a significant area of research. For instance, the selective synthesis of functionalized spiro[indoline-3,2'-pyridines] and spiro[indoline-3,4'-pyridines] demonstrates the versatility of spirocyclic compounds in constructing complex and functionalized molecular frameworks, useful in various chemical synthesis applications (Gao et al., 2014).
Material Science and Polymer Chemistry
Spirocyclic compounds have also found applications in material science and polymer chemistry. For example, a bifunctional monomer derived from lactide for toughening polylactide illustrates how spirocyclic structures can be utilized to enhance the mechanical properties of biodegradable polymers, offering potential for creating more durable and sustainable materials (Jing & Hillmyer, 2008).
Immunomodulatory Agents
Research into immunomodulatory agents has also benefited from spirocyclic compounds, with studies exploring the synthesis and biological activity of dioxothiadiazabicyclo[3.3.0]octanes and their 2-spiro derivatives. These compounds have been evaluated for their ability to modulate immune responses, demonstrating the potential of spirocyclic structures in developing new therapeutic agents (Refouvelet et al., 1994).
Properties
IUPAC Name |
methyl 6-chlorosulfonylspiro[2.5]octane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClO4S/c1-15-9(12)8-6-10(8)4-2-7(3-5-10)16(11,13)14/h7-8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DISBKZNOBKURQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC12CCC(CC2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-{[(4-methoxyphenyl)methyl]carbamoyl}phenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2591484.png)
![2-({1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2591486.png)
![(1R,5S)-3-(1H-imidazol-1-yl)-8-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2591489.png)
![3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2591490.png)
![1-(1,1-Dioxo-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]thiazin-4-yl)prop-2-en-1-one](/img/structure/B2591492.png)

![2-(benzylsulfanyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide](/img/structure/B2591495.png)
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(2-ethoxyphenyl)methanone](/img/structure/B2591496.png)


![N-(1-Cyanocyclopropyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2591504.png)


![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-phenylbutanamide](/img/structure/B2591507.png)
